molecular formula C9H13NO3 B13131259 3-(Trimethoxymethyl)pyridine

3-(Trimethoxymethyl)pyridine

Cat. No.: B13131259
M. Wt: 183.20 g/mol
InChI Key: VJCHYZZYZRHKGG-UHFFFAOYSA-N
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Description

3-(Trimethoxymethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethoxymethyl)pyridine typically involves the reaction of pyridine with trimethoxymethane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethoxymethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-(Trimethoxymethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Trimethoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The trimethoxymethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Pyridine: The parent compound, which lacks the trimethoxymethyl group.

    3-Methylpyridine: A similar compound with a methyl group instead of a trimethoxymethyl group.

    3-(Methoxymethyl)pyridine: A compound with a single methoxymethyl group.

Uniqueness: 3-(Trimethoxymethyl)pyridine is unique due to the presence of three methoxy groups attached to the methyl group, which significantly alters its chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(trimethoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-9(12-2,13-3)8-5-4-6-10-7-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCHYZZYZRHKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CN=CC=C1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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